molecular formula C14H11NO3S B1273669 4-(Benzylthio)-3-nitrobenzaldehyde CAS No. 175278-44-1

4-(Benzylthio)-3-nitrobenzaldehyde

Cat. No.: B1273669
CAS No.: 175278-44-1
M. Wt: 273.31 g/mol
InChI Key: UIXPQYSMFXQEMB-UHFFFAOYSA-N
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Description

4-(Benzylthio)-3-nitrobenzaldehyde is an organic compound that features a benzene ring substituted with a benzylthio group at the 4-position and a nitro group at the 3-position, along with an aldehyde group at the 1-position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylthio)-3-nitrobenzaldehyde typically involves the following steps:

    Nitration: The starting material, benzaldehyde, undergoes nitration to introduce a nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Thioether Formation: The nitrobenzaldehyde is then reacted with benzyl mercaptan in the presence of a base such as sodium hydroxide to form the benzylthio group at the 4-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylthio)-3-nitrobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: 4-(Benzylthio)-3-nitrobenzoic acid.

    Reduction: 4-(Benzylthio)-3-aminobenzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)-3-nitrobenzaldehyde: Similar structure but with a methylthio group instead of a benzylthio group.

    4-(Benzylthio)-3-aminobenzaldehyde: Similar structure but with an amino group instead of a nitro group.

Uniqueness

4-(Benzylthio)-3-nitrobenzaldehyde is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-benzylsulfanyl-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c16-9-12-6-7-14(13(8-12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXPQYSMFXQEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384289
Record name 4-(Benzylsulfanyl)-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-44-1
Record name 3-Nitro-4-[(phenylmethyl)thio]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175278-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Benzylsulfanyl)-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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